molecular formula C7H4ClN3O5 B1360127 4-Chloro-3,5-dinitrobenzamide CAS No. 20731-63-9

4-Chloro-3,5-dinitrobenzamide

Cat. No.: B1360127
CAS No.: 20731-63-9
M. Wt: 245.58 g/mol
InChI Key: XIYABENEBOSULF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5 and a molecular weight of 245.58 g/mol . This compound is characterized by the presence of a chlorine atom and two nitro groups attached to a benzamide core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dinitrobenzamide typically involves the nitration of 4-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chlorine atom at the para position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the meta positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The chlorine atom and nitro groups make the benzamide ring susceptible to electrophilic substitution reactions.

    Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed by strong acids or bases.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrobenzamide involves its interaction with various molecular targets. The nitro groups contribute to its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms. The compound can also interact with fungal cell membranes, leading to cell lysis and death . In the context of tuberculosis treatment, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

4-Chloro-3,5-dinitrobenzamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYABENEBOSULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174803
Record name 4-Chloro-3,5-dinitrobenzamide
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Molecular Weight

245.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20731-63-9
Record name 4-Chloro-3,5-dinitrobenzamide
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Record name 4-Chloro-3,5-dinitrobenzamide
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Record name NSC76582
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Record name 4-Chloro-3,5-dinitrobenzamide
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Record name 4-chloro-3,5-dinitrobenzamide
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Record name 4-Chloro-3,5-dinitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(4-Chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide help us understand the structure of proteins?

A1: This compound acts as a bifunctional reagent, meaning it can interact with two different parts of a protein. Specifically, it targets cysteine amino acids (-SH groups) and lysine amino acids (-NH2 groups) []. In the study, the researchers used this compound to investigate the quaternary structure of yeast alcohol dehydrogenase. They found that after binding to the four essential cysteine residues of the enzyme, the compound formed cross-links between different subunits of the enzyme through its dinitrobenzamide moiety. This cross-linking pattern provided evidence that the four subunits of the enzyme are likely arranged as a "dimer of dimers" []. Essentially, this compound acts like a molecular bridge, revealing how different parts of a complex protein interact spatially.

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